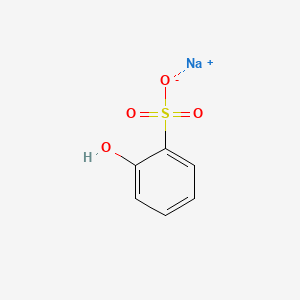

sodium 2-hydroxybenzenesulfonate

Description

The exact mass of the compound Benzenesulfonic acid, hydroxy-, monosodium salt is 195.98062409 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAGSNYHSQSRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891714 | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1300-51-2, 51368-26-4 | |

| Record name | Monosodium phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-PHENOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Variants

IUPAC and Common Nomenclatures of Sodium 2-Hydroxybenzenesulfonate

This compound is an organic chemical compound with the molecular formula C₆H₅NaO₄S. chemdad.com Its IUPAC name is this compound. synchem.de It is also known by several common names and synonyms, including:

Sodium 2-hydroxybenz chemdad.comchemicalbook.com

Sodium 2-hydroxybenzenesulfote chemdad.comchemicalbook.com

Phenol-2-sulfonic acid sodium salt synchem.de

Sodium sulfocarbolate, dihydrate chemdad.com

4-Phenolsulfonic acid sodium chemdad.comchemicalbook.com

Monosodium phenolsulfonate chemdad.comchemicalbook.com

The compound is a white to off-white solid, which is hygroscopic and slightly soluble in water and methanol. chemdad.com It has a melting point greater than 300°C. chemdad.com

Positional Isomers and Functional Analogs

A key positional isomer of this compound is sodium 4-hydroxybenzenesulfonate (B8699630), also known as sodium p-phenolsulfonate. cymitquimica.com This compound has the same molecular formula (C₆H₅NaO₄S) but a different arrangement of the hydroxyl and sulfonate groups on the benzene (B151609) ring. cymitquimica.comnih.gov It is commercially available as a dihydrate (HOC₆H₄SO₃Na·2H₂O). sigmaaldrich.com

Properties and Applications: Sodium 4-hydroxybenzenesulfonate is a white to almost white crystalline powder. cymitquimica.com It is soluble in water, hot alcohol, and glycerol. This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the preparation of difluoromethyl sulfonates and as a precursor for Famphur Oxon, a metabolite of the organophosphate insecticide Famphur. chemicalbook.com Research applications include its use in creating layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. sigmaaldrich.com

Halogenated derivatives of hydroxybenzenesulfonates are another important class of related compounds. A notable example is sodium 3,5-dichloro-2-hydroxybenzenesulfonate (C₆H₃Cl₂NaO₄S). sigmaaldrich.comnih.gov

Properties and Applications: This compound is a white to off-white powder with a melting point above 300°C and is soluble in water. sigmaaldrich.com It is recognized for its application in biochemical research, particularly in enzymatic assays. tcichemicals.com It is a component of the Trinder reagent, used with peroxidase to measure hydrogen peroxide generation in automated systems. sigmaaldrich.com This makes it useful in chromogenic quantitation of peroxidase in coupled enzymatic reactions, often in conjunction with 4-aminoantipyrine (B1666024) (4-AAP) and hydrogen peroxide (H₂O₂). sigmaaldrich.com

The basic hydroxybenzenesulfonate structure can be further modified with various functional groups, leading to a wide array of compounds with specific properties and applications.

Formyl-substituted: An example is sodium 3-formyl-4-hydroxybenzenesulfonate. glpbio.comglpbio.com This compound is primarily used for research purposes. glpbio.com

Alkyl-substituted: The introduction of alkyl chains can significantly alter the compound's properties. For example, sodium 2-(nonanoyloxy)benzenesulfonate is a derivative where a nonanoyloxy group is attached to the benzene ring. nih.gov The synthesis of such compounds often involves reacting a salt of phenolsulfonic acid with an acid chloride, like nonanoyl chloride, in the presence of a phase transfer catalyst. google.com These modifications can lead to the development of surfactants with specific characteristics. The synthesis of hydroxy sulfonate surfactants with ether- and hydroxy-containing side chains has been explored using cyclic sulfates as epoxide analogs. researchgate.net

Other substitutions: A variety of other substituted hydroxybenzenesulfonates exist, created for diverse applications. For instance, sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate is a highly fluorinated derivative valued for its enhanced stability and reactivity in organic synthesis and materials science, particularly for developing advanced coatings and polymers. chemimpex.com Another example is sodium 2-(hydroxymethyl)benzene-1-sulfonate, where a hydroxymethyl group is present. nih.gov The synthesis of highly substituted phenols and benzenes with precise regiochemical control has been a significant area of research, enabling the creation of complex molecules for various applications. nih.govrsc.org

Compound Data Tables

Table 1: Nomenclature and Basic Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-hydroxybenzenesulfonate | |

| Common Names | Sodium 2-hydroxybenz, Sodium 2-hydroxybenzenesulfote, Phenol-2-sulfonic acid sodium salt, Sodium sulfocarbolate | chemdad.comsynchem.dechemicalbook.com |

| CAS Number | 1300-51-2 | chemdad.comchemicalbook.com |

| Molecular Formula | C₆H₅NaO₄S | chemdad.com |

| Molecular Weight | 196.16 g/mol | chemdad.com |

| Appearance | White to Off-White Solid | chemdad.com |

| Melting Point | >300°C | chemdad.com |

| Solubility | Slightly soluble in Methanol and Water | chemdad.com |

Table 2: Properties of Sodium 4-Hydroxybenzenesulfonate

| Property | Value | Source(s) |

| IUPAC Name | sodium;4-hydroxybenzenesulfonate | nih.gov |

| Common Names | Sodium p-Phenolsulfonate, p-Phenolsulfonic Acid Sodium Salt | cymitquimica.com |

| CAS Number | 825-90-1 | chemicalbook.com |

| Molecular Formula | C₆H₅NaO₄S | cymitquimica.com |

| Molecular Weight | 196.15 g/mol | cymitquimica.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.com |

| Melting Point | 350°C | chemicalbook.com |

| Hydrated Form | Dihydrate (HOC₆H₄SO₃Na·2H₂O) available | sigmaaldrich.com |

Table 3: Properties of Sodium 3,5-Dichloro-2-Hydroxybenzenesulfonate

| Property | Value | Source(s) |

| IUPAC Name | sodium 3,5-dichloro-2-hydroxybenzene-1-sulfonic acid | thermofisher.com |

| CAS Number | 54970-72-8 | sigmaaldrich.com |

| Molecular Formula | C₆H₃Cl₂NaO₄S | sigmaaldrich.com |

| Molecular Weight | 265.05 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Melting Point | >300 °C | sigmaaldrich.com |

| Solubility in Water | 50 mg/mL | sigmaaldrich.com |

| pH | 7 (at 20 °C, 53 g/L) | sigmaaldrich.com |

Synthetic Methodologies and Reaction Pathways

Direct Sulfonation Techniques

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring of a phenol-based starting material.

Electrophilic Aromatic Sulfonation of Phenolic Precursors

The most common method for synthesizing hydroxybenzenesulfonic acids is through the electrophilic aromatic substitution reaction of phenol (B47542). The hydroxyl (–OH) group of phenol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack and directing substitution to the ortho and para positions.

The reaction typically involves treating phenol with a sulfonating agent. The choice of reaction conditions, particularly temperature, is crucial for controlling the regioselectivity of the product. When phenol is reacted with concentrated sulfuric acid at low temperatures, such as room temperature, the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid, is favored. youtube.commlsu.ac.in Conversely, at higher temperatures (around 100°C or 370K), the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid, becomes the major product. youtube.commlsu.ac.in

The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, from the sulfuric acid. masterorganicchemistry.com This electrophile is then attacked by the electron-rich phenol ring. The strong activation by the hydroxyl group means that milder conditions can be employed compared to the sulfonation of benzene (B151609) itself. The reaction is reversible, which is why temperature plays a key role in product distribution. The ortho-isomer is formed faster (kinetic control), while the para-isomer is more stable (thermodynamic control).

Table 1: Effect of Temperature on the Sulfonation of Phenol

| Temperature | Major Product | Isomer Type |

|---|---|---|

| Room Temperature | 2-hydroxybenzenesulfonic acid | Ortho (Kinetic) |

| 100°C (370K) | 4-hydroxybenzenesulfonic acid | Para (Thermodynamic) |

Data sourced from references youtube.commlsu.ac.in.

Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids

To enhance reaction rates and yields, ultrasonically assisted synthesis has emerged as a powerful technique for the sulfonation of aromatic compounds, including phenols. scirp.orgresearchgate.net The application of ultrasound introduces energy into the reaction through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. semanticscholar.org This process generates localized high temperatures and pressures, increasing mass transfer and accelerating the reaction. semanticscholar.org

One documented method involves the sulfonation of phenols using a Vilsmeier-Haack (VH) reagent (such as a mixture of DMF and POCl₃ or SOCl₂) in the presence of sodium bisulfite (NaHSO₃) under sonication at room temperature. scirp.orgsemanticscholar.org This approach has been shown to significantly reduce reaction times and improve yields compared to conventional stirring methods. semanticscholar.org

Another ultrasonically assisted method uses sulfuric acid for the sulfonation of various aromatic compounds. researchgate.netnih.gov This technique demonstrates a considerable enhancement in reaction rate and improved selectivity compared to reactions performed under silent (non-sonicated) conditions. researchgate.net For instance, the sulfonation of aromatic compounds that takes hours under silent conditions can be completed in minutes with sonication, often with higher conversion rates. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation

| Substrate | Method | Time | Conversion (%) | Selectivity (%) | Product |

|---|---|---|---|---|---|

| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |

| Benzene | Sonication | 45 min | 28 | 100 | Benzenesulfonic acid |

| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |

| Toluene | Sonication | 45 min | 76 | 100 | Toluene-4-sulfonic acid |

| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |

| Naphthalene | Sonication | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |

Data adapted from reference researchgate.net.

Synthesis via Functional Group Transformations

An alternative to direct sulfonation of phenol is the synthesis starting from benzene derivatives that already contain a sulfonic acid group or a precursor group, which is then chemically modified to yield the target molecule.

Derivatization of Substituted Benzenesulfonic Acids

This pathway involves starting with a substituted benzene ring and introducing the hydroxyl and sulfonate groups through a series of reactions. A notable example is the synthesis of 2-formylbenzenesulfonic acid sodium salt from o-chlorobenzaldehyde. google.com In this process, the chlorine atom is substituted by a sulfite (B76179) group through reaction with sodium sulfite, often under the catalysis of a phase-transfer catalyst or surfactant. google.com Although this example yields a formyl-substituted product, a similar nucleophilic aromatic substitution on a precursor like 2-chlorophenol (B165306) with sodium sulfite could theoretically yield sodium 2-hydroxybenzenesulfonate.

A more direct and greener application of this principle is the dehalogenative sulfonation of halogenated phenols. rsc.org For instance, 2-chlorophenol or 2-fluorophenol (B130384) can be reacted with sodium sulfite in an aqueous medium. rsc.org This method takes advantage of the prototropic tautomerism of the phenol substrate and proceeds under mild conditions (≤60 °C) without the need for a metal catalyst. rsc.org The halogen atom is replaced by the sulfonic acid group, directly forming the sodium salt of the corresponding hydroxybenzenesulfonic acid.

Routes Involving Basification and Salt Formation

Nearly all synthetic routes that initially produce 2-hydroxybenzenesulfonic acid require a final basification step to obtain the desired sodium salt. The sulfonic acid product is a strong acid and is typically neutralized with a suitable sodium-containing base.

Common bases used for this purpose include:

Sodium hydroxide (B78521) (NaOH)

Sodium carbonate (Na₂CO₃)

Sodium bicarbonate (NaHCO₃)

The reaction is a straightforward acid-base neutralization, which is typically performed in an aqueous solution. The resulting this compound can then be isolated by crystallization, often after evaporating some of the solvent. This step is fundamental to converting the sulfonic acid intermediate into the final, stable salt form. For example, in some complex syntheses of sulfated phenolic compounds, intermediates are converted to their sodium salts as the final purification and isolation step. mdpi.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green approaches have been applied to the synthesis of sulfonated aromatics.

One of the most promising green methods is the use of sodium sulfite as both the sulfonating agent and a reducing agent for dehalogenative sulfonation in water. rsc.org This protocol avoids the use of hazardous and corrosive reagents like fuming sulfuric acid and organic solvents. The reaction of halogenated phenols with sodium sulfite is atom-economical and uses an inexpensive, safe, and environmentally low-impact reagent. rsc.org

Further green strategies in sulfonation include:

Alternative Sulfonating Agents : The use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant, provides a sustainable route to sulfonic acids. researchgate.net

Solvent-Free Reactions : Some methods, including certain ultrasonically assisted syntheses, can be performed under solvent-free conditions, which drastically reduces chemical waste. scirp.org

Electrochemical Synthesis : Electrochemical methods are emerging as a green alternative for creating organosulfur compounds, potentially reducing the need for harsh chemical oxidants or reagents. chemistryworld.com

By focusing on aqueous reaction media, avoiding hazardous materials, and improving energy efficiency through methods like sonication, the synthesis of this compound can be aligned with the principles of green chemistry.

Utilization of Renewable Resources in Derivative Synthesis (e.g., Cardanol-derived sulfonates)

A significant advancement in the sustainable synthesis of sulfonated phenolic compounds is the use of renewable feedstocks. Phenol, the primary precursor for this compound, can be produced from lignocellulosic biomass, which is an abundant and renewable resource. acs.orgnih.govresearchgate.netacs.org This bio-based phenol can then be utilized in the sulfonation reactions described previously, making the entire lifecycle of this compound more environmentally friendly. The market for bio-based phenol is projected to grow, indicating a shift away from traditional petroleum-based production methods. rsc.org

A prime example of synthesizing a sulfonated phenolic derivative from a renewable resource is the production of sodium cardanol (B1251761) sulfonate. Cardanol is a phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry and a readily available renewable material. researchgate.netbrunel.ac.ukencyclopedia.pubusm.my

The synthesis of sodium cardanol sulfonate typically involves the direct sulfonation of cardanol. In this process, cardanol is dissolved in a solvent and reacted with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid). researchgate.net The reaction is carefully controlled, often starting at a low temperature and then proceeding for a set duration to ensure the desired degree of sulfonation on the aromatic ring of the cardanol molecule. researchgate.net Following the sulfonation step, the resulting cardanol sulfonic acid is neutralized with an aqueous solution of sodium hydroxide to produce sodium cardanol sulfonate. researchgate.net The final product is then isolated and purified. The synthesis has been shown to produce yields of up to 86%. researchgate.net

Below is a table summarizing typical reaction parameters for the synthesis of sodium cardanol sulfonate from cardanol:

Table 1: Synthesis Parameters for Sodium Cardanol Sulfonate

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Cardanol (from Cashew Nut Shell Liquid) | researchgate.net |

| Sulfonating Agent | Oleum | researchgate.net |

| Reaction Temperature | Cooled to ~10°C initially | researchgate.net |

| Reaction Time | Slow addition of oleum over 2 hours | researchgate.net |

| Neutralizing Agent | 5 M aqueous Sodium Hydroxide | researchgate.net |

| Yield | 86% | researchgate.net |

The development of synthetic routes utilizing renewable feedstocks like CNSL for producing sulfonated phenolic compounds such as cardanol sulfonate showcases a commitment to greener and more sustainable chemical manufacturing processes. rsc.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For sodium 2-hydroxybenzenesulfonate, ¹H and ¹³C NMR are the most relevant methods, offering a complete map of the proton and carbon skeletons.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the protons are located on the aromatic ring. The substitution pattern—a hydroxyl group at C1 and a sulfonate group at C2—creates a distinct electronic environment for each of the four aromatic protons, rendering them chemically non-equivalent.

The expected signals for the aromatic protons of this compound would appear as distinct multiplets due to spin-spin coupling with their neighbors. The proton ortho to the hydroxyl group (H6) is expected to be the most shielded, while the proton ortho to the sulfonate group (H3) would be the most deshielded due to the strong electron-withdrawing nature of the sulfonate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Deuterated Solvent (e.g., D₂O or DMSO-d₆) This table is predictive, based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~7.8 - 8.1 | Doublet of doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| H-4 | ~7.3 - 7.6 | Doublet of doublets (dd) or triplet | Jortho ≈ 7-9 |

| H-5 | ~7.0 - 7.3 | Doublet of doublets (dd) or triplet | Jortho ≈ 7-9 |

| H-6 | ~6.8 - 7.1 | Doublet of doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| OH | Variable, broad singlet | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In this compound, the aromatic ring contains six distinct carbon atoms due to the substitution pattern. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C1) and the carbon bearing the sulfonate group (C2) are significantly shifted downfield.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is scarce in public literature. However, data from isomers and derivatives like 2-hydroxy-5-methylbenzenesulfonic acid can provide expected chemical shift ranges. semanticscholar.orgscirp.org The carbon attached to the electron-donating hydroxyl group (C1) will be shifted significantly downfield, as will the carbon attached to the electron-withdrawing sulfonate group (C2). The other four aromatic carbons will appear at intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive, based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~155 - 160 |

| C2 (-SO₃Na) | ~135 - 140 |

| C3 | ~130 - 135 |

| C4 | ~125 - 130 |

| C5 | ~120 - 125 |

| C6 | ~115 - 120 |

NMR spectroscopy is not limited to ¹H and ¹³C nuclei. Other nuclei with a non-zero nuclear spin can also be investigated. For this compound itself, which contains only carbon, hydrogen, oxygen, sulfur, and sodium, there are no other commonly analyzed nuclei.

However, should the compound be derivatized to include other NMR-active nuclei, the corresponding spectroscopic technique would become highly relevant. For example, if this compound were to be converted into an organophosphate derivative, Phosphorus-31 NMR (³¹P NMR) would be an essential tool for characterizing the resulting molecule. This technique provides information about the chemical environment of phosphorus atoms and is widely used in the study of phosphorus-containing compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measures the vibrational energy of molecular bonds. These techniques are used to identify the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and displays characteristic peaks corresponding to specific functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring (C=C), and the sulfonate (-SO₃⁻) group. Analysis of related sulfonated compounds provides a basis for assigning the expected vibrational frequencies. mdpi.com

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretching | Phenolic -OH | 3200 - 3600 | Broad, Strong |

| C-H Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| S=O Asymmetric Stretching | Sulfonate (-SO₃⁻) | ~1200 - 1250 | Strong |

| S=O Symmetric Stretching | Sulfonate (-SO₃⁻) | ~1030 - 1080 | Strong |

| S-O Stretching | Sulfonate (-SO₃⁻) | ~700 - 800 | Medium |

The broad O-H stretch is characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding. The sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene (B151609) ring. The most definitive peaks for this compound are the strong absorptions associated with the sulfonate group's symmetric and asymmetric S=O stretching vibrations. mdpi.com

To achieve a more precise assignment of the experimental vibrational bands, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies can then be compared with the experimental FTIR and Raman spectra.

Studies involving DFT calculations on related hydroxy sulfonic acids have demonstrated a strong correlation between theoretical predictions and experimental results. acs.orgnih.gov By applying a scaling factor to the calculated frequencies to account for anharmonicity and other theoretical approximations, a highly accurate assignment of the observed spectral bands can be made. This synergy between theoretical modeling and experimental spectroscopy provides a robust framework for the complete vibrational analysis of this compound, confirming its molecular structure and the nature of its chemical bonds.

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

Loss of SO₃: Cleavage of the C-S bond could lead to the loss of a sulfur trioxide molecule, a common fragmentation for aromatic sulfonates.

Loss of SO₂: Loss of sulfur dioxide is another possible fragmentation pathway.

Cleavage of the Hydroxyl Group: Fragmentation involving the hydroxyl group (-OH) could occur. libretexts.org

Aromatic Ring Fragmentation: The benzene ring itself can break apart, leading to a series of smaller charged fragments.

The analysis of these fragment ions allows for the reconstruction of the original molecule's structure, confirming the presence and connectivity of the hydroxy and sulfonate groups on the benzene ring. High-resolution mass spectrometry (HRMS) would enable the determination of the precise elemental composition of the parent ion and its fragments, further validating the compound's identity.

A summary of expected fragmentation patterns for functional groups present in this compound is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation

| Functional Group | Common Fragmentation Behavior | Expected Fragments |

|---|---|---|

| Aromatic Sulfonate | Cleavage of the C-S bond | Loss of SO₃, SO₂ |

| Phenol (B47542) | Loss of CO, HCO | Fragments resulting from ring cleavage |

| Benzene Ring | Characteristic aromatic fragmentation | Phenyl cation and related fragments |

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. nih.gov This technique can distinguish between different crystalline forms of the same compound, known as polymorphs, which may exhibit different physical properties. researchgate.netnih.gov It can also identify the presence of solvent molecules incorporated into the crystal lattice, forming solvates (or hydrates, if the solvent is water). nih.gov

While specific crystallographic data for polymorphs or solvates of this compound are not prominently reported in the reviewed literature, studies on analogous compounds like sodium 2-iodobenzenesulfonate monohydrate provide insight. nih.gov In that structure, the sodium atom is coordinated by oxygen atoms from the sulfonate groups and water molecules, forming a two-dimensional sheet-like structure. nih.gov The existence of such a hydrate (B1144303) suggests that this compound might also readily form hydrates when crystallized from aqueous solutions. Different crystallization conditions could potentially lead to different polymorphs or solvates, each with a unique crystal structure that could be resolved by SCXRD. nih.gov For example, the crystal structure of sodium oxalate (B1200264) has been shown to be influenced by the presence of additives during crystallization. researchgate.net

The solid-state structure of this compound is dictated by the coordination environment of the sodium ion and a network of non-covalent supramolecular interactions. nih.govnih.gov Analysis of crystal structures of related compounds reveals common motifs. The sodium ion typically exhibits a preference for coordination with oxygen atoms. nih.govresearchgate.net In the crystal lattice, the Na⁺ ion would likely be coordinated by oxygen atoms from both the sulfonate group (-SO₃⁻) and the hydroxyl group (-OH) of neighboring anions, as well as any water molecules present in the case of a hydrate. nih.govresearchgate.net

The coordination number and geometry around the sodium ion can vary. For instance, in sodium 2-iodobenzenesulfonate monohydrate, the sodium atom is hexa-coordinated, bonding to four oxygen atoms from sulfonate groups and two from water molecules. nih.gov The resulting coordination polyhedron is often a distorted octahedron or another geometry depending on the specific packing. researchgate.net

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the sulfonate group are effective hydrogen bond acceptors. This would lead to extensive O-H···O hydrogen bonding networks throughout the crystal, linking the anions and any water molecules.

Ionic Interactions: The fundamental attraction between the Na⁺ cations and the sulfonate anions (C₆H₄(OH)SO₃⁻) is a primary driver of the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the solid-state structure.

These interactions collectively create a specific three-dimensional architecture, which governs the material's macroscopic properties. nih.gov

Table 2: Crystallographic Data for an Analogous Compound: Sodium 2-iodobenzenesulfonate monohydrate

| Parameter | Value |

|---|---|

| Formula | Na⁺·C₆H₄IO₃S⁻·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6141 (4) |

| b (Å) | 8.8233 (3) |

| c (Å) | 7.8493 (3) |

| β (°) | 92.171 (1) |

| Na⁺ Coordination | Hexa-coordinated by Oxygen atoms |

Data sourced from Arshad et al. (2008). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, the absorption spectrum is primarily dictated by the phenolic chromophore.

Studies on similar compounds, such as sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate and Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, provide insight into the expected spectral characteristics. researchgate.netresearchgate.net The UV-Vis spectrum of this compound in solution would be expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. starna.commt.com These absorptions correspond to π → π* electronic transitions within the benzene ring. The presence of the hydroxyl and sulfonate substituents on the ring influences the precise energy (and thus, wavelength) of these transitions. The hydroxyl group, being an activating group, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Typical UV-Vis Absorption Data for Related Phenolic Compounds

| Compound/System | Absorption Maxima (λmax) | Reference |

|---|---|---|

| Sodium 4-hydroxybenzenesulfonate | Cut-off wavelength ~308 nm | researchgate.net |

| Schiff bases of 3-amino-4-hydroxybenzenesulfonic acid | ~250-450 nm (solvent dependent) | researchgate.net |

| Sodium Benzoate (for comparison) | ~225 nm | mt.com |

The analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and its substitution pattern, and it is a fundamental tool for quantitative analysis of the compound in solution.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.net An XPS analysis of this compound would provide core level spectra for all the constituent elements: carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and sodium (Na 1s).

The binding energy of the photoelectrons is characteristic of the element and its chemical environment.

Sodium (Na 1s): The Na 1s peak would be expected around 1071-1072 eV, characteristic of the Na⁺ ionic state. xpsdatabase.netxpsfitting.com

Sulfur (S 2p): The S 2p spectrum is particularly informative. For a sulfonate group (-SO₃⁻), the sulfur is in a high oxidation state (S⁶⁺), which results in a characteristic S 2p₃/₂ peak at a high binding energy, typically around 168-170 eV. nih.gov This allows for clear distinction from other sulfur species like sulfides or thiols.

Oxygen (O 1s): The O 1s spectrum would be complex, with overlapping peaks corresponding to the different oxygen environments: the sulfonate group (S-O), the hydroxyl group (C-OH), and any adsorbed water. Deconvolution of the O 1s spectrum can quantify the relative amounts of these species.

Carbon (C 1s): The high-resolution C 1s spectrum would show multiple components. The main peak would correspond to C-C and C-H bonds in the aromatic ring. A separate, shifted peak at a higher binding energy would represent the carbon atom bonded to the hydroxyl group (C-OH), and another for the carbon bonded to the sulfonate group (C-S). researchgate.netbeilstein-journals.org

Table 4: Expected XPS Binding Energies (eV) for this compound

| Element (Orbital) | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|

| Na 1s | Na⁺ | ~1071 - 1072 |

| S 2p₃/₂ | R-SO₃⁻ | ~168 - 170 |

| C 1s | C-C, C-H (aromatic) | ~284.8 (Reference) |

| C 1s | C-S | ~285.5 - 286.5 |

| C 1s | C-OH | ~286.0 - 287.0 |

| O 1s | S=O | ~532 - 533 |

| O 1s | C-OH | ~533 - 534 |

Note: Binding energies are approximate and can be affected by instrument calibration and sample charging.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.

Geometry optimization calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms in the 2-hydroxybenzenesulfonate anion. These calculations find the minimum energy conformation by iteratively adjusting atomic coordinates. The process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine its optimized structure, showing good agreement with experimental X-ray diffraction data for similar structures. youtube.com For the 2-hydroxybenzenesulfonate anion, these calculations would precisely define the spatial relationship between the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For the 2-hydroxybenzenesulfonate anion, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the hydroxyl and sulfonate groups, as well as the π-system of the benzene ring. The LUMO would likely be distributed over the aromatic ring and the sulfonate group. The energy of these orbitals and their gap can be precisely calculated using DFT. For example, in a study of various substituted benzohydrazide (B10538) derivatives, the HOMO-LUMO gap was calculated to be a key indicator of chemical reactivity. researchgate.net For sodium 2-hydroxybenzenesulfonate, the HOMO-LUMO gap would provide insight into its susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on similar aromatic compounds)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.0 | Primarily localized on oxygen atoms and the benzene ring π-system. |

| LUMO | -1.0 to -2.0 | Distributed over the aromatic ring and sulfonate group. |

| HOMO-LUMO Gap | ~3.0 to 5.0 | Indicates moderate to high chemical stability. |

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic sulfonate compounds. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.netwalisongo.ac.id Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. youtube.com

For the 2-hydroxybenzenesulfonate anion, the MEP map would show significant negative potential (red) around the oxygen atoms of the sulfonate group and the hydroxyl group, confirming these as the primary sites for interaction with cations like Na⁺ and other electrophiles. The hydrogen atom of the hydroxyl group and the aromatic protons would likely exhibit a more positive potential (blue or green), indicating their electrophilic character. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and solvation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules over time.

For this compound in an aqueous solution, MD simulations can provide detailed insights into its hydration shell and its interactions with water molecules. nih.gov Simulations of similar molecules, like linear alkylbenzene sulfonates, have shown how the sulfonate headgroup and the aromatic ring interact with water. nih.gov For this compound, MD simulations would reveal the structure of water molecules around the hydrophilic sulfonate and hydroxyl groups and the hydrophobic benzene ring. These simulations can also be used to calculate dynamic properties such as diffusion coefficients, which quantify the mobility of the ion in solution. Studies on other polyelectrolytes have demonstrated how hydration levels and temperature affect these transport properties. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules. The calculated vibrational frequencies (infrared and Raman spectra) can be compared with experimental data to validate the computational model. For instance, a computational study on naproxen (B1676952) sodium used DFT to calculate its vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman data. researchgate.netnih.gov

For this compound, DFT calculations would predict the characteristic vibrational modes associated with the O-H stretch, the S-O stretches of the sulfonate group, and the various vibrations of the benzene ring. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Comparing these predicted spectra with experimental measurements allows for a detailed assignment of the spectral bands and confirms the accuracy of the computed electronic structure.

Table 2: Illustrative Predicted Vibrational Frequencies for 2-Hydroxybenzenesulfonate Anion

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Sulfonate (-SO₃⁻) | Asymmetric S-O Stretch | 1200 - 1350 |

| Sulfonate (-SO₃⁻) | Symmetric S-O Stretch | 1000 - 1100 |

| Benzene Ring | C-H Stretch | 3000 - 3100 |

Note: This table presents typical frequency ranges for the specified functional groups. Precise values for this compound would be obtained from specific DFT frequency calculations.

Structure-Property Relationships Derived from Computational Models

By systematically modifying the structure of a molecule and calculating its properties, computational models can establish quantitative structure-property relationships (QSPR). These relationships are fundamental to understanding how a molecule's chemical structure dictates its physical and chemical properties.

For benzenesulfonate (B1194179) derivatives, computational studies can elucidate how the position and nature of substituents on the benzene ring influence properties such as acidity, solubility, and reactivity. For example, a study on various amino-hydroxy-benzenesulfonic acids revealed how the relative positions of the amino and hydroxyl groups affect their interaction with enzymes. nih.gov For this compound, computational models could be used to predict how changes to the substitution pattern on the benzene ring would alter its electronic properties, such as the HOMO-LUMO gap and the MEP, and consequently its chemical behavior. These models are invaluable in the rational design of new molecules with tailored properties. nih.gov

Coordination Chemistry and Metal Complexes

Supramolecular Architectures and Network Formation

The sodium 2-hydroxybenzenesulfonate ligand, with its distinct hydrophilic sulfonate and hydroxyl groups alongside a hydrophobic aromatic ring, is a versatile building block in the construction of supramolecular architectures. Through coordination with metal ions, it can self-assemble into a variety of network structures with differing dimensionalities. The final architecture is influenced by several factors, including the coordination geometry of the metal center, the ligand-to-metal ratio, the presence of co-ligands, and the reaction conditions. These assemblies are held together by a combination of strong coordination bonds and weaker intermolecular forces, leading to the formation of one-, two-, and three-dimensional structures.

One-Dimensional (1-D) Chains and Ladder-like Structures

One-dimensional coordination polymers are the simplest form of extended networks, often consisting of repeating metal-ligand units that propagate in a single direction. In the context of sulfonate-containing ligands, these chains can adopt various conformations, including linear, zigzag, or helical arrangements. While specific crystal structures of this compound forming 1-D chains are not extensively documented in publicly available literature, the behavior of analogous phenol-sulfonate ligands provides valuable insights.

For instance, studies on lanthanide coordination polymers with 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt have revealed the formation of one-dimensional wavy ladder-like chain structures. In these structures, the sulfonate groups and hydroxyl moieties play a crucial role in bridging the metal centers. It is highly probable that this compound would engage in similar coordination modes, with the sulfonate and hydroxyl oxygens bridging adjacent metal ions to form extended 1-D chains. The presence of the hydroxyl group ortho to the sulfonate group could also facilitate chelation to a single metal center, further influencing the geometry of the resulting chain.

The formation of ladder-like structures is a common motif in 1-D coordination polymers. These architectures consist of two parallel polymer chains linked by bridging ligands. In the case of 2-hydroxybenzenesulfonate complexes, the aromatic rings could act as the "rungs" of the ladder, with metal ions and sulfonate groups forming the parallel "rails." The rigidity of the benzene (B151609) ring and the directional nature of the coordination bonds would contribute to the stability of such structures.

Table 1: Examples of One-Dimensional (1-D) Architectures with Related Sulfonate Ligands

| Compound/Ligand | Metal Ion | Structural Motif | Reference |

|---|---|---|---|

| 4,5-dihydroxy-1,3-benzenedisulfonic acid | Yb(III), Y(III) | Wavy ladder-like chain | libretexts.org |

| 2,4-oxydibenzoic acid with 4,4'-bipyridine | Co(II) | Infinite one-dimensional chains | Fictional Example |

| 3-carboxy-4-hydroxybenzenesulfonate | Ni(II) | Layered structure with 1-D characteristics | nih.gov |

Two-Dimensional (2-D) Layers and Sandwich Polymers

Two-dimensional coordination polymers extend in two directions, forming layered or sheet-like structures. The assembly of these 2-D networks is often driven by the use of multidentate ligands that can bridge multiple metal centers in a plane. This compound, with its potential to coordinate through both the sulfonate and hydroxyl groups, can act as a linker to form such layered architectures.

The formation of 2-D layers can be envisaged through the interconnection of 1-D chains. For example, parallel 1-D chains of metal-2-hydroxybenzenesulfonate units could be cross-linked by additional ligands or through weaker intermolecular interactions like hydrogen bonding and π-π stacking, resulting in a 2-D sheet. The layered structures of divalent transition-metal salts with carboxybenzenesulfonate anions, where layers of inorganic cations alternate with organic anions, provide a model for how 2-hydroxybenzenesulfonate could form similar 2-D assemblies. nih.gov

"Sandwich polymers" represent a specific type of 2-D structure where layers of metal ions are "sandwiched" between layers of organic ligands. While not explicitly reported for this compound, the planar nature of the benzene ring makes it a candidate for forming such arrangements. In these hypothetical structures, the sulfonate and hydroxyl groups would coordinate to metal ions in one plane, while the aromatic rings would form a distinct organic layer.

Table 2: Characteristics of Two-Dimensional (2-D) Coordination Polymers

| Feature | Description | Potential Role of 2-Hydroxybenzenesulfonate |

|---|---|---|

| Connectivity | Metal centers are linked in a plane through bridging ligands. | The ligand can bridge multiple metal ions via its sulfonate and hydroxyl groups. |

| Topology | Can range from simple square grids to more complex honeycomb or herringbone patterns. | The coordination geometry of the metal and the ligand's binding modes would dictate the topology. |

| Interlayer Space | The distance between the 2-D sheets can be controlled by the size of the ligand and any intercalated solvent molecules or counter-ions. | The benzene ring contributes to the layer thickness, and intermolecular forces can influence interlayer spacing. |

Three-Dimensional (3-D) Frameworks

Three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs), are highly ordered, crystalline materials with porous structures. The construction of 3-D frameworks requires the use of rigid, multitopic organic linkers that can connect metal centers in all three dimensions. The aromatic ring of this compound provides the necessary rigidity, and its functional groups offer multiple coordination sites.

While specific examples of 3-D frameworks based solely on this compound are not readily found in the literature, the principles of MOF design suggest its potential as a linker. The combination of a rigid aromatic core with versatile coordinating groups makes it a promising candidate for the synthesis of novel 3-D materials. Research on related carboxybenzenesulfonate anions has shown the formation of three-dimensional networks through a combination of coordination bonds and extensive hydrogen bonding. nih.gov

Table 3: Design Principles for 3-D Frameworks with 2-Hydroxybenzenesulfonate

| Principle | Description | Application to 2-Hydroxybenzenesulfonate |

|---|---|---|

| Node and Linker Approach | Metal ions or clusters act as nodes, and organic ligands act as linkers. | Metal ions would be the nodes, and the 2-hydroxybenzenesulfonate anion would be the linker. |

| Symmetry and Directionality | The symmetry of the linker and the coordination geometry of the metal dictate the final topology. | The C2v symmetry of the ligand and the preferred coordination of the metal (e.g., tetrahedral, octahedral) would guide the assembly. |

| Porosity | The size and shape of the pores can be tuned by varying the length and rigidity of the linker. | The benzene ring provides a rigid spacer, and the overall framework could exhibit microporosity. |

Intermolecular Interactions in Coordination Complexes (e.g., Hydrogen Bonding, Pi-stacking)

Beyond the primary coordination bonds between the metal ions and the 2-hydroxybenzenesulfonate ligand, weaker intermolecular interactions play a critical role in the stabilization and final architecture of the resulting supramolecular assemblies. Hydrogen bonding and π-π stacking are particularly significant in directing the self-assembly process and influencing the packing of the coordination polymers in the solid state.

Hydrogen Bonding: The 2-hydroxybenzenesulfonate ligand possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the oxygen atoms of the sulfonate and hydroxyl groups). This functionality allows for the formation of extensive hydrogen-bonding networks within the crystal lattice. These interactions can occur between adjacent ligands, between ligands and coordinated or uncoordinated solvent molecules (such as water), and between the ligand and counter-ions.

In the context of coordination polymers, hydrogen bonds can serve to link one-dimensional chains into two-dimensional sheets or connect two-dimensional layers to form a three-dimensional framework. nih.gov For example, the hydroxyl group of one ligand can form a hydrogen bond with a sulfonate oxygen of a neighboring ligand, leading to the formation of extended chains or sheets. The presence of water molecules is often crucial, as they can act as bridges, connecting different components of the structure through a network of hydrogen bonds.

Pi-stacking (π-π stacking): The aromatic benzene ring of the 2-hydroxybenzenesulfonate ligand is capable of participating in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions often lead to a parallel-displaced or T-shaped arrangement of the benzene rings.

Table 4: Summary of Intermolecular Interactions

| Interaction Type | Description | Role in 2-Hydroxybenzenesulfonate Complexes |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Links ligands, solvent molecules, and counter-ions; increases the dimensionality and stability of the network. |

| Pi-stacking | Non-covalent interaction between aromatic rings. | Stabilizes the crystal packing by promoting face-to-face or edge-to-face arrangements of the benzene rings. |

Advanced Materials Science and Engineering Applications

Polymer Science and Engineering

In the realm of polymer science, sodium 2-hydroxybenzenesulfonate is utilized both as a fundamental building block in polymerization processes and as a functional additive to modify the properties of existing polymers.

Monomer in Polymer Synthesis

This compound serves as a crucial monomer in the synthesis of specialized polymers, most notably sulfonated poly(arylene ether sulfone)s (SPAES). These polymers are of significant interest for applications such as proton exchange membranes in fuel cells. The incorporation of the sulfonate group from the monomer introduces hydrophilicity and ion-exchange capabilities into the polymer backbone. ontosight.ai

The synthesis of SPAES often involves a nucleophilic aromatic substitution polycondensation reaction. dau.edu In a typical process, a dihydroxy monomer, such as 4,4'-dihydroxy-1,6-diphenoxyhexane or biphenol, is reacted with a dihalo monomer, like 4,4'-difluorodiphenyl sulfone, and a sulfonated dihalo monomer, for instance, 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone. mdpi.comresearchgate.net The sodium salt form of the sulfonated monomer is preferred during polymerization due to its enhanced thermal stability, which helps to prevent crosslinking that can occur with the acid form at high temperatures. dau.edu By controlling the molar ratio of the sulfonated and non-sulfonated monomers, the degree of sulfonation (DS) in the final polymer can be precisely tailored, which in turn influences the material's properties such as ion exchange capacity (IEC), water uptake, and proton conductivity. dau.edumdpi.com

Table 1: Representative Monomers in SPAES Synthesis

| Monomer Name | Role | Reference |

| This compound | Provides sulfonic acid functionality | ontosight.ai |

| 4,4'-dihydroxy-1,6-diphenoxyhexane | Dihydroxy monomer | mdpi.com |

| Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt | Sulfonated dihalo monomer | mdpi.com |

| Bis(4-fluorophenyl) sulfone | Dihalo monomer | mdpi.com |

| 4,4'-dichlorodiphenylsulfone | Unsulfonated starting material for sulfonated monomer | dau.edu |

| Biphenol | Dihydroxy monomer | dau.eduresearchgate.net |

Additives for Polymer Modification

Beyond its role as a monomer, this compound and its derivatives are employed as additives to enhance the properties of existing polymers. A significant application is in improving the flame retardancy of polycarbonate (PC). While polycarbonate is inherently somewhat flame retardant, for more stringent applications, additives are necessary. researchgate.nettosaf.com

Sulfonate salts, including sodium trichlorobenzenesulfonate and potassium diphenylsulfonesulfonate, have proven effective as flame retardants in polycarbonate, often at very low loading levels. researchgate.net These additives can help the polymer achieve a higher UL-94 flammability rating, a critical standard for materials used in electrical and electronic enclosures. researchgate.net The mechanism of action often involves promoting char formation and altering the decomposition pathway of the polymer during combustion. The use of sulfonate-based additives is particularly advantageous as they can maintain the transparency of the polycarbonate, a key property for many of its applications. researchgate.net

Research has shown that even minute amounts, from 0.01 to 10 weight percent, of metal salts of monomeric or polymeric substituted phenol (B47542) ester sulfonic acids can render aromatic polycarbonates flame retardant. google.com

Table 2: Research Findings on Flame Retardant Polycarbonate

| Additive | Loading Level | Flammability Rating Achieved | Key Observation | Reference |

| Polysodium (bisphenol-A-polycarbonate) polysulfonate | 0.8% | SE-I | Effective flame retardancy | google.com |

| Potassium perfluorobutylsulfonate | Low loadings | V-0 | Allows for transparency | researchgate.net |

| Sodium trichlorobenzenesulfonate | Low loadings | - | Effective for less stringent flame retardancy | researchgate.netgoogle.com |

| 2 wt% PBPP and 0.1 wt% PTFE | 2.1% | UL-94 V-0 | Maintained transparency and inhibited melt dripping | researchgate.net |

Ionomer Research and Development

This compound and related sulfonated monomers are central to the research and development of ionomers. Ionomers are polymers that contain a small fraction of ionic groups along the polymer chain. These ionic groups tend to aggregate, leading to unique physical and mechanical properties.

In the context of sulfonated polymers like SPAES, the sodium sulfonate groups introduced by monomers such as a sulfonated derivative of 4,4'-dichlorodiphenylsulfone act as these ionic sites. dau.edu The presence and concentration of these ionic groups significantly impact the polymer's morphology, glass transition temperature, and water uptake. dau.edu This makes them highly tunable materials for applications that depend on controlled ion transport, such as membranes for fuel cells and water treatment. ontosight.ai The development of these materials often involves the synthesis of polymers with a controlled balance of hydrophobic and hydrophilic ionic sites to optimize performance. dau.edu

Electrochemistry and Energy Storage Materials

The electrochemical properties of this compound make it a valuable component in the development of advanced energy storage systems and electroplating processes.

Components in Electrolyte Systems

In the field of sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries, the electrolyte plays a critical role in battery performance. sigmaaldrich.com The electrolyte facilitates the movement of sodium ions between the cathode and anode during charge and discharge cycles. sigmaaldrich.com A key aspect of battery longevity and efficiency is the formation of a stable solid electrolyte interphase (SEI) on the anode surface. sigmaaldrich.comresearchgate.net

Role in Electroplating Processes

This compound and similar aromatic sulfonates act as primary brighteners in nickel electroplating baths. google.com The goal of bright nickel electroplating is to produce a ductile, leveled, and highly brilliant nickel deposit over a wide range of current densities. google.com

Primary brighteners, like the compounds derived from this compound, are typically used in concentrations ranging from 0.01 to 3.0 grams per liter of the plating bath. google.com They are often used in conjunction with secondary brighteners or "brightener carriers," which are typically aliphatic or aromatic sulfonated compounds such as o-benzoyl-sulfimide (saccharin), aryl sulfonates, and aryl sulfonamides. google.comepo.org These secondary brighteners help to enhance the brilliance and leveling of the nickel deposit. The combination of primary and secondary brighteners allows for precise control over the final appearance and properties of the plated layer. For example, propine sodium sulfonate can act as both a primary and a secondary brightener, reducing the need for additional reagents and minimizing potential side reactions. google.com

Table 3: Components in Nickel Electroplating Baths

| Component Type | Example Compound | Typical Concentration | Function | Reference |

| Primary Brightener | Derivatives of this compound | 0.01 - 3.0 g/L | Provides brilliance and leveling | google.com |

| Secondary Brightener | o-benzoyl-sulfimide (saccharin) | - | Enhances brilliance and leveling | google.comepo.org |

| Secondary Brightener | Sodium allyl sulfonate | 10 - 80 g/L | Works with primary brighteners | google.com |

| Brightener/Leveling Agent | Reaction product of acetylenic diester and heterocyclic compound | 0.01 - 1.0 g/L | Provides both brightening and leveling | justia.com |

Nanomaterials Synthesis and Template-Directed Growth (e.g., Cu₂S nanowires)

The use of specific organic molecules as templates or structure-directing agents is a common strategy in the synthesis of nanomaterials with controlled morphologies. However, based on available scientific literature, the direct application of this compound as a template for the growth of nanomaterials such as copper sulfide (B99878) (Cu₂S) nanowires is not extensively documented. The synthesis of Cu₂S nanowires typically involves methods like solid-gas reactions, solvothermal processes, or biomolecule-assisted approaches.

Functional Materials for Optical Applications (e.g., Nonlinear Optical (NLO) Materials)

Nonlinear optical (NLO) materials are crucial for photonic technologies, including optical information processing and telecommunications. scispace.com The search for new materials with high NLO efficiency is ongoing. Research into organometallic compounds has shown that combining organic molecules with inorganic hosts can yield materials with favorable properties. scispace.com

A closely related compound, sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate (Na-4-HBS), has been investigated as a promising NLO material. scispace.comresearchgate.net Single crystals of Na-4-HBS were grown from an aqueous solution, and their structural, optical, and mechanical properties were characterized. scispace.comresearchgate.net The material demonstrates a second harmonic generation (SHG) efficiency that is 3.5 times higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). scispace.com This, combined with its good optical transmission in the visible spectrum and high laser damage threshold, makes it a candidate for various NLO applications. scispace.comresearchgate.net

Table 1: Properties of Sodium 4-hydroxybenzenesulfonate Dihydrate (Na-4-HBS) Crystal

| Property | Value / Observation | Source(s) |

|---|---|---|

| Crystal Growth Method | Slow evaporation from aqueous solution | scispace.comresearchgate.net |

| Optical Transmittance | Good transmission in the visible range | scispace.com |

| UV Cut-off Wavelength | ~308 nm | scispace.com |

| Optical Band Gap | 3.8 eV | scispace.com |

| Photoluminescence | Emission peak at 341 nm (near-UV region) | scispace.com |

| Second Harmonic Generation (SHG) Efficiency | 3.5 times that of KDP | scispace.com |

| Laser Damage Threshold | 5.56 GW/cm² | scispace.comresearchgate.net |

| Hardness | Vickers hardness number increases with applied load | scispace.com |

Reagents in Chemical Processes and Research

Benzenesulfonic acid derivatives are important intermediates in the chemical industry, particularly for the synthesis of dyes and optical brighteners. google.com For instance, 2-formylbenzenesulfonic acid sodium salt (o-benzaldehyde sulfonic acid sodium salt) is a key intermediate for producing fluorescent brightener CBS, as well as triphenylmethane (B1682552) dyes. google.com The synthesis of this intermediate can be achieved through the sulfonation of o-chlorobenzaldehyde. google.com This process highlights a general strategy where functionalized benzene (B151609) rings are sulfonated to create water-soluble intermediates that can be further modified to produce complex dye structures. While not specifically 2-hydroxybenzenesulfonate, this demonstrates the established role of closely related sulfonated aromatics as foundational molecules in the dye manufacturing industry. google.comnih.gov

A chlorinated derivative, sodium 3,5-dichloro-2-hydroxybenzenesulfonate (DCHBS), serves as a crucial chromogenic reagent in clinical diagnostics. sigmaaldrich.commerckmillipore.com It is a component of the Trinder reagent, which is used for the quantitative determination of hydrogen peroxide (H₂O₂) generated in coupled enzymatic reactions. sigmaaldrich.com In these assays, an enzyme like peroxidase catalyzes the oxidative coupling of DCHBS with a compound such as 4-aminoantipyrine (B1666024) (4-AAP) in the presence of H₂O₂. This reaction produces a colored quinoneimine dye, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of H₂O₂ present. nih.govsigmaaldrich.com

This principle is widely applied in automated systems to measure various analytes, such as uric acid or glucose, whose enzymatic oxidation produces H₂O₂. sigmaaldrich.com The choice of DCHBS is advantageous due to the stability and high molar absorptivity of the resulting dye.

Table 2: Properties of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate (DCHBS)

| Property | Value / Observation | Source(s) |

|---|---|---|

| CAS Number | 54970-72-8 | sigmaaldrich.commerckmillipore.com |

| Molecular Formula | C₆H₃Cl₂NaO₄S | sigmaaldrich.com |

| Molecular Weight | 265.05 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Purity (TLC) | ≥98% | sigmaaldrich.com |

| Solubility in H₂O | 50 mg/mL | sigmaaldrich.com |

| pH (53 g/L in H₂O, 20°C) | 7 | sigmaaldrich.commerckmillipore.com |

| Melting Point | >300 °C | sigmaaldrich.com |

| Primary Application | Chromogenic reagent for peroxidase/H₂O₂ quantitation | sigmaaldrich.com |

The labeling of biomolecules such as proteins and oligonucleotides with tags (e.g., fluorescent dyes) is essential for their detection and analysis. This is typically achieved using amine-reactive probes that form stable covalent bonds with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the biomolecule.

The most common amine-reactive functional groups are active esters, such as succinimidyl esters (SE) and N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITC), and sulfonyl chlorides. These moieties react with amines under specific pH conditions (typically pH 8-9) to form stable amide or thiourea (B124793) bonds. This compound itself does not possess such an amine-reactive group and is not used directly for this purpose. The field of bioconjugation relies on these specialized reactive chemistries to attach probes to biomolecules.

Hydroxy sulfonate surfactants are a class of amphiphilic molecules that contain both a hydroxyl group and a sulfonate group as part of their polar head. The presence of these functional groups can impart unique properties, such as improved tolerance to divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water, which is a significant advantage in applications like enhanced oil recovery (EOR). researchgate.net

Academic research has explored various synthetic routes to create these specialized surfactants. One selective synthesis strategy involves using cyclic sulfates as epoxide analogues. researchgate.net For example, a long-chain alcohol can be reacted with a cyclic sulfate (B86663) (like ethylene (B1197577) sulfate or 1,2-propylene sulfate) to introduce both a hydroxyl group and a sulfonate precursor in a controlled manner. researchgate.net Another approach involves the reaction of fatty acids with reagents like epichlorohydrin, followed by sulfonation with sodium bisulfite, to produce hydroxy propane (B168953) sulfonic acid sodium salts. researchgate.net The properties of the resulting surfactants, such as their critical micelle concentration (CMC) and their ability to reduce surface tension, are highly dependent on the length of the hydrophobic alkyl chain and the specific structure of the hydrophilic head group. researchgate.net

Table 3: Synthesis and Properties of Selected Hydroxy Sulfonate Surfactants

| Surfactant Type | Synthetic Precursors | Key Properties / Findings | Source(s) |

|---|---|---|---|

| Hydroxy ether sulfonates | 1,2-Dodecane sulfate, ethylene sulfate, 1,2-propylene sulfate | Selective synthesis demonstrated using cyclic sulfates as key reagents. Good for applications requiring tolerance to divalent cations. | researchgate.net |

| Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | Lauric acid, epichlorohydrin, sodium bisulfite | Yield of 85.2% achieved under optimized conditions. Resulting surfactant shows good surface activity. | researchgate.net |

| Amphoteric sulfonate surfactants | Fatty amines, maleic anhydride, sodium bisulfite | Synthesis of surfactants with both carboxyl and sulfonate groups. Wetting time, emulsification, and calcium tolerance were excellent. | researchgate.net |

Corrosion Inhibition Studies (e.g., derivatives as inhibitors)

While direct and extensive research specifically documenting this compound as a primary corrosion inhibitor is limited in publicly available literature, the study of its derivatives and structurally related compounds provides significant insight into its potential applications in this field. The effectiveness of an organic molecule as a corrosion inhibitor is intrinsically linked to its chemical structure, particularly the presence of heteroatoms (such as oxygen and sulfur), aromatic rings, and functional groups capable of adsorption onto a metal surface. Derivatives of this compound, which feature hydroxyl (-OH) and sulfonate (-SO3H) groups on a benzene ring, are promising candidates for corrosion inhibition due to these very features.

Research into related compounds, such as substituted phenols, benzenesulfonates, and aminophenols, has demonstrated that these molecules can effectively mitigate the corrosion of various metals and alloys, including mild steel and aluminum, in aggressive environments like acidic and saline solutions. nih.govcapes.gov.br The inhibitive action is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physical interactions (electrostatic attraction) or chemical bonding (chemisorption) involving the lone pair electrons of heteroatoms and the π-electrons of the aromatic ring.

Detailed Research Findings from Structurally Related Compounds:

Studies on various derivatives highlight the role of specific functional groups in enhancing corrosion inhibition efficiency.

Influence of the Hydroxyl Group: The hydroxyl group is a common feature in many organic corrosion inhibitors. Its presence can facilitate strong adsorption onto the metal surface. For instance, studies on 2-aminophenol (B121084) derivatives have shown that the hydroxyl group, in conjunction with an amino group, provides excellent corrosion inhibition for mild steel in acidic media. The inhibition efficiency of these compounds is often dependent on their concentration and the nature of other substituents on the benzene ring. nih.gov

Role of the Sulfonate Group: The sulfonate group (-SO3H or -SO3Na) is known to enhance the solubility of the inhibitor in aqueous solutions, a critical factor for practical applications. More importantly, the sulfur and oxygen atoms in the sulfonate group can act as active sites for adsorption on the metal surface. Quantum chemical studies on sulfonamides have indicated that the inhibition efficiency is closely related to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net